1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
Overview
Description
1-(1-Adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is a synthetic organic compound that features a piperazine ring substituted with an adamantyl group and a sulfonyl group attached to an ethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Adamantyl Group: Adamantane can be functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Sulfonylation: The ethylphenyl group can be sulfonylated using reagents like sulfonyl chlorides in the presence of a base.
Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving diamines and dihalides.
Coupling Reactions: The adamantyl group and the sulfonylated ethylphenyl group can be coupled to the piperazine ring using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the ethylphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group may enhance the compound’s stability and bioavailability, while the sulfonyl group may contribute to its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantyl)piperazine: Lacks the sulfonyl and ethylphenyl groups, potentially resulting in different biological activity.
4-[(4-Ethylphenyl)sulfonyl]piperazine: Lacks the adamantyl group, which may affect its stability and bioavailability.
1-(1-Adamantyl)-4-phenylpiperazine: Similar structure but without the sulfonyl group, which may influence its reactivity and specificity.
Uniqueness
1-(1-Adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is unique due to the combination of the adamantyl group, sulfonyl group, and ethylphenyl moiety, which together contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-adamantyl)-4-(4-ethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2S/c1-2-17-3-5-21(6-4-17)27(25,26)24-9-7-23(8-10-24)22-14-18-11-19(15-22)13-20(12-18)16-22/h3-6,18-20H,2,7-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJDANJTTBLPMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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